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molecular formula C39H35N3O4 B8806949 Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate CAS No. 566200-78-0

Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate

Cat. No. B8806949
M. Wt: 609.7 g/mol
InChI Key: BOGKEOCJODWKEP-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093403B2

Procedure details

Under nitrogen atmosphere, 7.1 mL (50.6 mmol, 3 eq) of diisopropylamine was added to 200 mL of THF. At −73˜−68° C., 31.6 mL (50.6 mmol, 3 eq) of a 1.6 M solution of n-butyllithium in hexane was added dropwise over 10 minutes. After stirred at 75˜−68° C. for 10 minutes, 5 mL of ethyl acetate was added dropwise at −75˜−70° C. over 5 minutes. After stirred at −75˜−70° C. for 30 minutes, a solution of 8.8 g (16.8 mmol) of N-methyl-6-[(1-trityl-1H-imidazol-4-yl)carbonyl]-2-naphthamide in 22 mL of THF was added dropwise at −75˜−65° C. over 5 minutes. After stirred at −75˜−65° C. for 30 minutes, the mixture was warmed to −30° C. After stirred for 5 minutes, 50 mL of an aqueous saturated ammonium chloride solution was added dropwise at −70˜−40° C., and a temperature was rised to room temperature. After the layers were separated, the aqueous layer was re-extracted with 100 mL of ethyl acetate. The organic layers were combined, and washed with 50 mL of an aqueous saturated sodium chloride solution. After concentration under reduced pressure, 100 mL of n-heptane was added to the concentration residue, followed by stirring at room temperature for 30 minutes. Crystals were filtered, and washed with 50 mL of n-heptane. Vacuum drying (50° C.) to a constant weight afforded 9.82 g of ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate (yield 96%).
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate
Yield
96%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][NH:14][C:15]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([C:29]3[N:30]=[CH:31][N:32]([C:34]([C:47]4[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=4)([C:41]4[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=4)[C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=4)[CH:33]=3)=[O:28])[CH:23]=2)[CH:18]=1)=[O:16].[Cl-].[NH4+].[C:55]([O:58][CH2:59][CH3:60])(=[O:57])[CH3:56]>CCCCCC.C1COCC1>[OH:28][C:27]([C:22]1[CH:21]=[CH:20][C:19]2[C:24](=[CH:25][CH:26]=[C:17]([C:15]([NH:14][CH3:13])=[O:16])[CH:18]=2)[CH:23]=1)([C:29]1[N:30]=[CH:31][N:32]([C:34]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)([C:41]2[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=2)[C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[CH:33]=1)[CH2:56][C:55]([O:58][CH2:59][CH3:60])=[O:57] |f:3.4|

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
CNC(=O)C1=CC2=CC=C(C=C2C=C1)C(=O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After stirred at 75˜−68° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirred at −75˜−70° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirred at −75˜−65° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was rised to room temperature
CUSTOM
Type
CUSTOM
Details
After the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with 100 mL of ethyl acetate
WASH
Type
WASH
Details
washed with 50 mL of an aqueous saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure, 100 mL of n-heptane
ADDITION
Type
ADDITION
Details
was added to the concentration residue
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Crystals were filtered
WASH
Type
WASH
Details
washed with 50 mL of n-heptane
CUSTOM
Type
CUSTOM
Details
Vacuum drying (50° C.) to a constant weight

Outcomes

Product
Details
Reaction Time
10 min
Name
ethyl 3-hydroxy-3-{6-[(methylamino)carbonyl]-2-naphthyl}-3-(1-trityl-1H-imidazol-4-yl)propanoate
Type
product
Smiles
OC(CC(=O)OCC)(C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC2=CC=C(C=C2C=C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 9.82 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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